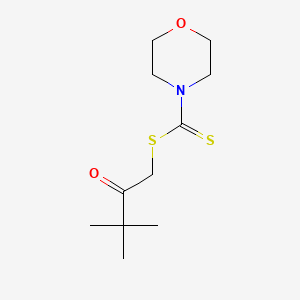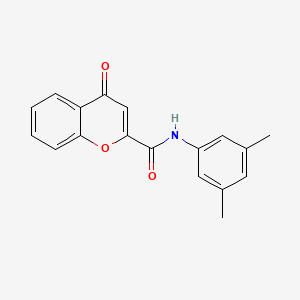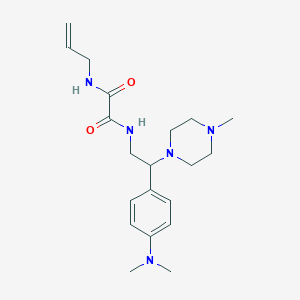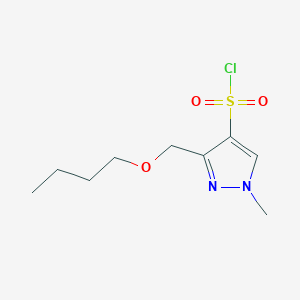![molecular formula C19H14F3N3O2 B2953413 N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 1428355-61-6](/img/structure/B2953413.png)
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide is a nitrogen-containing heterocyclic compound. This compound is of interest due to its unique structure, which includes a pyridazinone ring and a trifluoromethyl group, making it a potential candidate for various pharmaceutical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Benzamide: The final step involves coupling the pyridazinone derivative with a benzamide derivative under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
化学反应分析
Types of Reactions
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.
相似化合物的比较
Similar Compounds
Uniqueness
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to its combination of a pyridazinone ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c1-25-17(26)10-9-16(24-25)14-7-2-3-8-15(14)23-18(27)12-5-4-6-13(11-12)19(20,21)22/h2-11H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHATQWQUZIWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(3-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2953341.png)
![2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride](/img/structure/B2953344.png)
![ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2953346.png)
![[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2953347.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B2953349.png)
![2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2953350.png)


![N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2953353.png)
